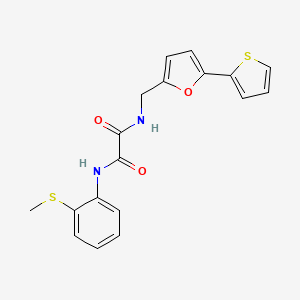

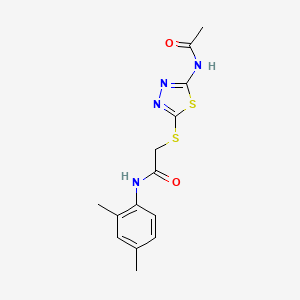

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry and is a vital scaffold for drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A specific synthesis route for “4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol” is not mentioned in the available literature.Scientific Research Applications

Antimicrobial Agents

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol has shown promising potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Anticancer Research

In the field of oncology, this compound has been explored for its anticancer properties. It has been found to induce apoptosis in cancer cells by interfering with their DNA replication processes. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for developing new cancer therapies .

Fluorescent Probes

Due to its unique chemical structure, 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol can be used as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon binding to specific biomolecules makes it useful in imaging and diagnostic applications. Researchers utilize this property to track cellular processes and detect the presence of various biomolecules in complex biological systems .

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. It can bind to the active sites of certain enzymes, thereby inhibiting their activity. This property is particularly useful in studying enzyme kinetics and developing enzyme-targeted drugs. For example, it has been used to inhibit enzymes involved in metabolic pathways of pathogens, providing insights into potential therapeutic targets .

Photodynamic Therapy

In photodynamic therapy (PDT), 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol acts as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for treating various types of cancers and infections, offering a non-invasive treatment option .

Neuroprotective Agents

Research has also focused on the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By mitigating these damaging processes, 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol holds potential as a therapeutic agent for neuroprotection .

properties

IUPAC Name |

4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-14-8-6-13(7-9-14)18-11-12-10-17(20)19-16-5-3-2-4-15(12)16/h2-10,18H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZFXSGMYUWWRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325805 |

Source

|

| Record name | 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol | |

CAS RN |

333982-41-5 |

Source

|

| Record name | 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832113.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832115.png)

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2832116.png)

![Methyl 2-amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2832117.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2832120.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2832123.png)

![5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2832128.png)